
(2,2-Dibromocyclopropyl)methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2,2-Dibromocyclopropyl)methanamine;hydrochloride” is likely a cyclopropylamine derivative with two bromine atoms attached to the cyclopropyl group. Cyclopropylamine derivatives are a class of organic compounds containing a cyclopropyl group attached to an amine group. The presence of the hydrochloride indicates that this compound is likely a salt of the base amine .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a cyclopropyl precursor with a brominating agent to introduce the bromine atoms, followed by a reaction with methanamine to introduce the amine group. The hydrochloride salt could then be formed by reaction with hydrochloric acid .Molecular Structure Analysis
The molecular structure of this compound would consist of a three-membered cyclopropyl ring with two bromine atoms attached to one carbon, and a methanamine group attached to another carbon. The presence of the bromine atoms would make the molecule polar, and the amine group could participate in hydrogen bonding .Chemical Reactions Analysis
As an amine, this compound could participate in a variety of chemical reactions, including acid-base reactions, nucleophilic substitutions, and reactions with carbonyl compounds. The presence of the bromine atoms could also allow for reactions involving halogen exchange or the formation of carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. As a polar molecule with the ability to form hydrogen bonds, it would likely be soluble in polar solvents. The presence of the bromine atoms could also increase its density and boiling point compared to other cyclopropylamines .Aplicaciones Científicas De Investigación
Synthesis Applications
"(2,2-Dibromocyclopropyl)methanamine hydrochloride" is involved in synthetic chemistry, particularly in the creation of cyclopropylamine derivatives and their application in drug development and material science. For example, the synthesis of cis-2-Fluorocyclopropylamine showcases the chemical's utility in creating compounds with potential pharmaceutical applications, achieved through stereoselective cyclopropanation processes (Matsuo, Tani, & Hayakawa, 2004). Similarly, the development of bicyclo[1.1.1]pentane (BCPs) as an isostere in drug candidates highlights its role in enhancing the drug-like qualities of bioactive molecules, through methods like reactivity with 2-azaallyl anions (Shelp & Walsh, 2018).
Antiviral Research
The compound has been pivotal in antiviral research, particularly in the synthesis of aminoadamantane derivatives and their evaluation against a wide range of viruses. Some derivatives have shown significant inhibition of the cytopathicity of influenza A virus, demonstrating the compound's potential as an antiviral agent (Kolocouris et al., 1994). This research underscores its importance in the development of specific anti-influenza A virus agents.
Material Science and Novel Compound Synthesis
In material science, "(2,2-Dibromocyclopropyl)methanamine hydrochloride" serves as a precursor in the synthesis of novel compounds, such as 1,3-Dithiolane compounds, which have been synthesized and characterized, indicating its versatility in creating materials with potentially unique properties (Zhai Zhi-we, 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2,2-dibromocyclopropyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br2N.ClH/c5-4(6)1-3(4)2-7;/h3H,1-2,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMRPXPWILGGBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Br)Br)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dibromocyclopropyl)methanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

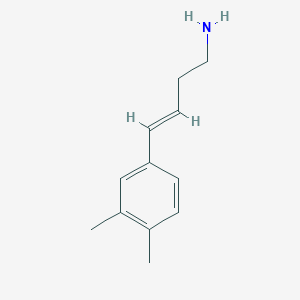
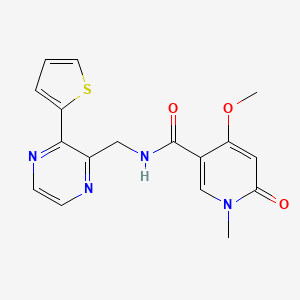
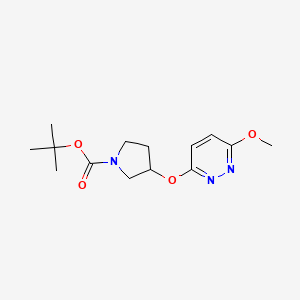
![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2390438.png)
![2-(Propan-2-yl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2390441.png)

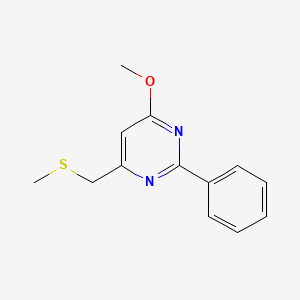

![1,2,3,4,4a,5-Hexahydropyrido[1',2':4,5][1,4]oxazino[2,3-b]quinoxaline](/img/structure/B2390450.png)
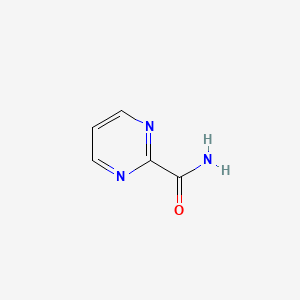
![N-(4-chlorophenethyl)-3-(1-(2-(dipropylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2390453.png)

![8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2390455.png)
![3-(2-chloro-6-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2390456.png)